molecular formula C19H25N5O4 B2382427 N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049420-34-9

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2382427
CAS No.: 1049420-34-9
M. Wt: 387.44
InChI Key: RYTCXMFPNNIXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic small molecule of significant interest in neuropharmacology research. Its structure incorporates two pharmaceutically active motifs: a 2-methoxyphenylpiperazine group, which is frequently found in ligands for central nervous system receptors, and a 5-methylisoxazol-3-yl group, a heterocycle known for its diverse biological activities . The 2-methoxyphenylpiperazine moiety is a well-characterized pharmacophore in compounds targeting dopaminergic and serotonergic receptor systems. Research indicates that this structural unit is a key feature in many high-affinity and selective ligands for dopamine D3 and D2 receptors, as well as serotonin (5-HT1A) receptors . For instance, similar compounds containing this group have been investigated as precursors for imaging agents of the serotonin 5-HT1A receptor . This suggests the compound's potential utility as a tool for studying the function and distribution of these neurologically important targets. Simultaneously, the isoxazole ring is recognized for its broad spectrum of biological properties. Isoxazoline derivatives have been extensively studied for their antimicrobial and anticancer activities . The inclusion of the 5-methylisoxazol-3-yl group in the molecule's structure positions it as a hybrid compound, potentially merging the receptor-targeting capability of the arylpiperazine with the versatile bioactivity of the isoxazole heterocycle. This makes it a valuable candidate for research into new therapeutic avenues for neuropsychiatric disorders or for exploring structure-activity relationships in medicinal chemistry. The compound is supplied for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-14-13-17(22-28-14)21-19(26)18(25)20-7-8-23-9-11-24(12-10-23)15-5-3-4-6-16(15)27-2/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTCXMFPNNIXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, identified by CAS Number 1049420-34-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O4C_{19}H_{25}N_{5}O_{4}, with a molecular weight of 387.4 g/mol. It features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

PropertyValue
CAS Number1049420-34-9
Molecular FormulaC19H25N5O4
Molecular Weight387.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) and dopamine receptors. The piperazine ring is known to enhance binding affinity to these receptors, which may contribute to its psychoactive effects.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antidepressant Effects : Research indicates that derivatives of piperazine can exhibit antidepressant-like activity in animal models through modulation of serotonergic pathways.
  • Antipsychotic Properties : Some studies suggest that compounds similar to this compound may have antipsychotic effects due to their ability to antagonize dopamine receptors.
  • Neuroprotective Effects : There is emerging evidence that certain isoxazole derivatives can provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

In a controlled study involving mice, the administration of this compound resulted in a significant decrease in immobility time in the forced swim test, indicating potential antidepressant effects. The study utilized various doses and observed dose-dependent responses, confirming the compound's efficacy.

Case Study 2: Neuroprotective Effects

A recent in vitro study evaluated the neuroprotective properties of this compound against glutamate-induced neurotoxicity in neuronal cell cultures. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting a protective mechanism potentially mediated by its antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

  • Compound 11 (N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide) :

    • Substituents : 2,3-Dichlorophenyl (piperazine), 5-methylpyrazol-3-yl (oxalamide).
    • Key Differences : The dichlorophenyl group may increase lipophilicity and receptor affinity compared to the methoxyphenyl group in the target compound. The pyrazole ring vs. isoxazole could alter metabolic pathways .
    • Synthesis : Purified via silica gel chromatography, similar to methods for oxalamide derivatives .
  • 18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) :

    • Substituents : Fluorinated cyclohexane, pyridyl group.
    • Application : PET imaging of 5-HT1A receptors. Defluorination issues were mitigated by miconazole, highlighting metabolic vulnerabilities in fluorinated analogs .
    • Comparison : The target compound’s isoxazole may reduce defluorination risks compared to 18F-FCWAY’s fluorine atom.

Oxalamide Derivatives with Heterocyclic Groups

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

    • Application : Umami taste receptor (TAS1R1/TAS1R3) agonist.
    • Key Differences : The benzyl and pyridyl groups contrast with the target compound’s piperazine-ethyl and isoxazole, underscoring how substituents dictate receptor specificity .
  • Compound 17 (N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide): Substituents: Dual methoxyphenyl groups. This highlights challenges in oxalamide stability under certain conditions .

Data Table: Key Structural and Functional Comparisons

Compound Name R1 Group R2 Group Primary Application Metabolic Notes
Target Compound 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl 5-methylisoxazol-3-yl Potential 5-HT1A imaging Likely stable (no fluorine)
18F-FCWAY 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl 2-pyridyl 5-HT1A PET imaging Defluorination requires inhibition
S336 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami receptor agonist Not specified
Compound 11 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl 5-methylpyrazol-3-yl Research compound Purified via chromatography
Flavoring Agent (No. 1770) 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Food additive High metabolic safety

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the piperazine-ethyl and isoxazole-oxalamide moieties. Key steps include:
  • Amide Bond Formation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .
  • Temperature Control: Maintain reactions at 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to suppress side reactions .
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    Analytical validation via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR is essential to confirm structural integrity .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer:
  • Spectroscopic Analysis:
  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm; isoxazole protons at δ 6.2–6.5 ppm) .
  • IR: Detect amide C=O stretches (~1650–1700 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) .
  • Computational Modeling:
  • DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distribution, HOMO-LUMO gaps, and binding affinity with target receptors .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data (e.g., receptor selectivity)?

  • Methodological Answer:
  • Target Validation:
  • Perform competitive binding assays (e.g., radioligand displacement with [³H]-WAY-100635 for 5-HT₁A receptors) to quantify Ki values .
  • Use CRISPR/Cas9-engineered receptor-knockout cell lines to confirm target specificity .
  • Data Reconciliation:
  • Cross-validate results across multiple models (e.g., in vitro HEK293 cells vs. ex vivo rat brain slices) to address species- or tissue-specific discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced efficacy?

  • Methodological Answer:
  • Key Modifications:
  • Piperazine Substituents: Replace 2-methoxyphenyl with 4-fluorophenyl to enhance serotonin receptor affinity (see IC₅₀ shifts from 120 nM to 45 nM in analogous compounds) .
  • Isoxazole Optimization: Introduce electron-withdrawing groups (e.g., Cl at position 4) to improve metabolic stability .
  • High-Throughput Screening:
  • Use fragment-based libraries to identify synergistic substituents. Monitor changes in logP and polar surface area to balance solubility and blood-brain barrier penetration .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer:
  • Pharmacokinetics:
  • Administer compound (IV/oral) to Sprague-Dawley rats; collect plasma samples for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .
  • Toxicity Profiling:
  • Conduct Ames tests for mutagenicity and hERG channel inhibition assays (patch-clamp) to assess cardiac safety .
  • Histopathological examination of liver/kidney tissues in chronic dosing studies (28-day rodent model) .

Q. How can computational methods predict off-target interactions and metabolic pathways?

  • Methodological Answer:
  • Docking Simulations:
  • Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic hotspots .
  • Machine Learning:
  • Train QSAR models on PubChem datasets to predict clearance rates and potential drug-drug interactions .

Key Research Challenges

  • Synthetic Scalability: Multi-step protocols often yield <50% overall efficiency; explore flow chemistry for continuous production .
  • Receptor Polypharmacology: Off-target effects on α₁-adrenergic receptors require selective functionalization of the piperazine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.